Lampranthin II

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

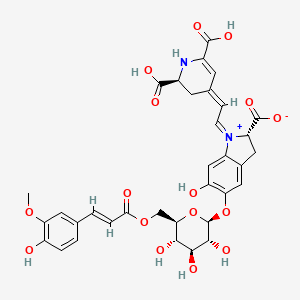

Lampranthin II is a glycoside and a betalain. It derives from a betanidin.

科学的研究の応用

Chemical Properties and Sources

Lampranthin II is characterized by its chemical structure, which is a derivative of betanidin, specifically identified as betanidin 5-O-β-(6′-O-E-feruloyl)-glucoside. It is primarily extracted from plants such as Lampranthus sp., Graptopetalum globosum, and L. sociorum . The pigment exhibits vibrant red to purple hues, making it a candidate for natural colorants in various industries.

Food Industry Applications

Natural Colorant:

this compound serves as a natural food coloring agent, providing an alternative to synthetic dyes. Its stability and color intensity make it suitable for use in beverages, confectionery, and dairy products. Research indicates that betalains, including this compound, possess higher stability compared to other natural pigments under various processing conditions .

Nutritional Benefits:

The antioxidant properties of this compound contribute to its role as a functional food ingredient. Studies have shown that betalains can reduce oxidative stress and inflammation in human cells, suggesting potential health benefits when incorporated into dietary products .

Pharmaceutical Applications

Antioxidative Properties:

Research has highlighted the antioxidative capabilities of this compound, which can protect cells from oxidative damage. This property is particularly relevant in developing supplements aimed at reducing the risk of chronic diseases such as cancer and cardiovascular disorders .

Chemopreventive Effects:

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and caspase activation . This suggests its potential use in cancer prevention strategies or as an adjunct therapy in chemotherapy.

Cosmetic Industry Applications

Skin Protection:

The photoprotective properties of this compound make it an attractive ingredient in cosmetic formulations. Betacyanins have been shown to absorb UV radiation and mitigate skin damage caused by sun exposure . This application is particularly relevant given the increasing consumer demand for natural ingredients in skincare products.

Anti-inflammatory Effects:

The anti-inflammatory properties of this compound can also benefit cosmetic formulations aimed at soothing irritated skin or reducing signs of aging. Its ability to modulate inflammatory pathways positions it as a valuable ingredient in dermatological products .

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Food Industry | Natural colorant for food products | Stable under processing; antioxidant properties enhance health benefits |

| Pharmaceutical | Potential chemopreventive agent | Induces apoptosis in cancer cells; reduces oxidative stress |

| Cosmetic Industry | Ingredient for skin protection and anti-inflammatory products | Absorbs UV radiation; modulates inflammatory responses |

Case Studies

-

Betalain Supplementation in Cancer Prevention:

A study examining the effects of beetroot extracts (rich in betalains) found significant reductions in oxidative DNA damage among participants consuming high amounts of these pigments. The results suggest that this compound may contribute similarly when included in dietary supplements . -

Cosmetic Formulations with Betacyanins:

A formulation containing betacyanins was tested for its efficacy in protecting skin against UV damage. The results indicated a marked improvement in skin barrier function and reduced erythema after topical application .

化学反応の分析

Structural Analysis

Lampranthin II is a glycosylated betacyanin with the molecular formula C₃₄H₃₄N₂O₁₆ and a molecular weight of 727 g/mol . Its structure includes:

-

A betanidin backbone (core chromophore).

-

A β-glucopyranoside moiety attached at the C-5 position.

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₃₄H₃₄N₂O₁₆ | |

| Molecular Weight | 727 g/mol | |

| Key Structural Features | Betanidin core, β-glucopyranoside, E-feruloyl acylation |

Oxidation Pathways

This compound undergoes oxidative degradation under physiological conditions (pH 7.4, 37°C), leading to cleavage of key bonds (C2–C1′, C2–C3) . Mechanistic studies reveal:

-

Hydroperoxide formation via H₂O₂ addition at the C2 position of the flavylium ion.

-

Baeyer–Villiger rearrangement , facilitating bond cleavage and generating intermediates like syringic acid .

Decarboxylation

Thermal decarboxylation of this compound at elevated temperatures (≥200°C) results in:

-

CO₂ release from the β-glucopyranoside moiety.

-

Formation of amaranthin derivatives through loss of malonyl groups .

Acyl Group Migration

The E-feruloyl group exhibits intramolecular acyl migration , stabilizing the molecule via:

Degradation Pathways

MS/MS analysis of this compound reveals key fragmentation patterns:

| Ion (m/z) | Fragmentation Pathway | Source |

|---|---|---|

| 345.10 | Loss of carboxyl group | |

| 343.09 | Decarboxylation + H₂ loss | |

| 150.05 | Betalamic acid core |

These ions indicate oxidative and decarboxylative pathways, with betalamic acid (m/z 211.07) serving as a diagnostic marker .

Research Implications

Recent findings challenge traditional views of betacyanin stability, emphasizing:

特性

CAS番号 |

32074-65-0 |

|---|---|

分子式 |

C34H34N2O16 |

分子量 |

726.6 g/mol |

IUPAC名 |

(2S)-1-[(2E)-2-[(2S)-2,6-dicarboxy-2,3-dihydro-1H-pyridin-4-ylidene]ethylidene]-6-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]oxymethyl]oxan-2-yl]oxy-2,3-dihydroindol-1-ium-2-carboxylate |

InChI |

InChI=1S/C34H34N2O16/c1-49-24-10-15(2-4-22(24)37)3-5-27(39)50-14-26-28(40)29(41)30(42)34(52-26)51-25-12-17-11-21(33(47)48)36(20(17)13-23(25)38)7-6-16-8-18(31(43)44)35-19(9-16)32(45)46/h2-8,10,12-13,19,21,26,28-30,34,40-42H,9,11,14H2,1H3,(H5,37,38,39,43,44,45,46,47,48)/t19-,21-,26+,28+,29-,30+,34+/m0/s1 |

InChIキー |

BRMDRKOAVZEJCS-WPUGSIMNSA-N |

SMILES |

COC1=C(C=CC(=C1)C=CC(=O)OCC2C(C(C(C(O2)OC3=C(C=C4C(=C3)CC([N+]4=CC=C5CC(NC(=C5)C(=O)O)C(=O)O)C(=O)[O-])O)O)O)O)O |

異性体SMILES |

COC1=C(C=CC(=C1)/C=C/C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(C=C4C(=C3)C[C@H]([N+]4=C/C=C/5\C[C@H](NC(=C5)C(=O)O)C(=O)O)C(=O)[O-])O)O)O)O)O |

正規SMILES |

COC1=C(C=CC(=C1)C=CC(=O)OCC2C(C(C(C(O2)OC3=C(C=C4C(=C3)CC([N+]4=CC=C5CC(NC(=C5)C(=O)O)C(=O)O)C(=O)[O-])O)O)O)O)O |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。